molecular formula C14H16N5NaO10P B562717 2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt CAS No. 104809-11-2

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt

Cat. No. B562717
CAS RN: 104809-11-2
M. Wt: 468.271
InChI Key: PZZCSLMNQHZBQJ-QGOUDQPTSA-N
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Description

2’-O-Monosuccinyladenosine-3’,5’-cyclic monophosphate sodium salt is a cAMP analog . It can be used with other cAMP analogs to evaluate cAMP mediated processes within cells .


Molecular Structure Analysis

The empirical formula of this compound is C14H16N5O9P . Its molecular weight is 429.28 . The SMILES string representation of its structure is [Na].Nc1ncnc2n(cnc12)C3OC4COP(O)(=O)OC4C3OC(=O)CCC(O)=O .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in 1 M NH4OH, forming a clear, colorless solution . It should be stored at -20°C .

Scientific Research Applications

  • Radioimmunoassay Development : This compound, also known as 2'-O-succinyladenosine 3':5'-cyclic monophosphate tyrosyl methyl ester (ScAMP-TME), has been used in the development of radioimmunoassays for cAMP and cGMP. It was radioiodinated and tested as a tracer in sensitive radioimmunoassays (Oehlenschlager, Kubalak, & Currie, 1990).

  • Preparation of Antibodies and Iodinated Cyclic Nucleotides : Antibodies to cyclic nucleotides were obtained by immunizing rabbits with a conjugated 2'-O-succinyl derivative of the cyclic nucleotide with protein, leading to the development of specific and sensitive radioimmunoassays for various cyclic nucleotides (Steiner, Parker, & Kipnis, 1972).

  • Molecular Structure Studies : The molecular structure of cyclic GMP free acid has been determined using x-ray diffraction, which is structurally similar to the sodium salt of cyclic GMP, showing the relevance of these compounds in structural biology (Druyan & Sparagana, 1976).

  • Preparation of Nucleotides and Derivatives : The compound has been used in the preparation of simpler mononucleotides and derivatives, playing a significant role in biochemical research (Smith & Khorana, 1963).

  • Cell Division Studies : Dibutyryl adenosine 3′,5′-monophosphate (a derivative of cyclic AMP) was shown to inhibit epidermal cell division, demonstrating the importance of cyclic nucleotides in cell growth and differentiation (Voorhees, Duell, & Kelsey, 1972).

  • Phosphorylation of Nucleosides : Sodium cyclo-triphosphate (P3m) has been used to phosphorylate nucleosides, including adenosine, to form monophosphates and cyclic monophosphates, highlighting the role of these compounds in biochemical phosphorylation reactions (Tsuhako, Fujimoto, Ohashi, Nariai, & Motooka, 1984).

  • Study of cGMP in Bacterial Cells : The presence and concentration changes of cyclic GMP in bacterial cells like Escherichia coli and Bacillus licheniformis have been studied, showing its importance in bacterial physiology (Bernlohr, Haddox, & Goldberg, 1974).

properties

IUPAC Name

sodium;4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N5O9P.Na/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10;/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17);/q;+1/p-1/t6-,10-,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGHMVZYXPQDRF-HDMPVSQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate sodium salt

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